

Pimicotinib Hydrochloride: A Technical Guide to Macrophage Modulation via CSF-1R Inhibition

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Compound of Interest

Compound Name: *Pimicotinib hydrochloride*

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Abstract

Pimicotinib hydrochloride (ABSK021) is an orally bioavailable, potent, and highly selective small-molecule inhibitor of the colony-stimulating factor-1 receptor (CSF-1R).[1][2] By targeting CSF-1R, pimicotinib effectively modulates the function of macrophages, which play a crucial role in the pathogenesis of various diseases, including tenosynovial giant cell tumor (TGCT).[3][4] This technical guide provides an in-depth overview of pimicotinib's mechanism of action, preclinical evaluation methodologies, and extensive clinical trial data, with a focus on its role in macrophage modulation.

Introduction to Pimicotinib and its Target

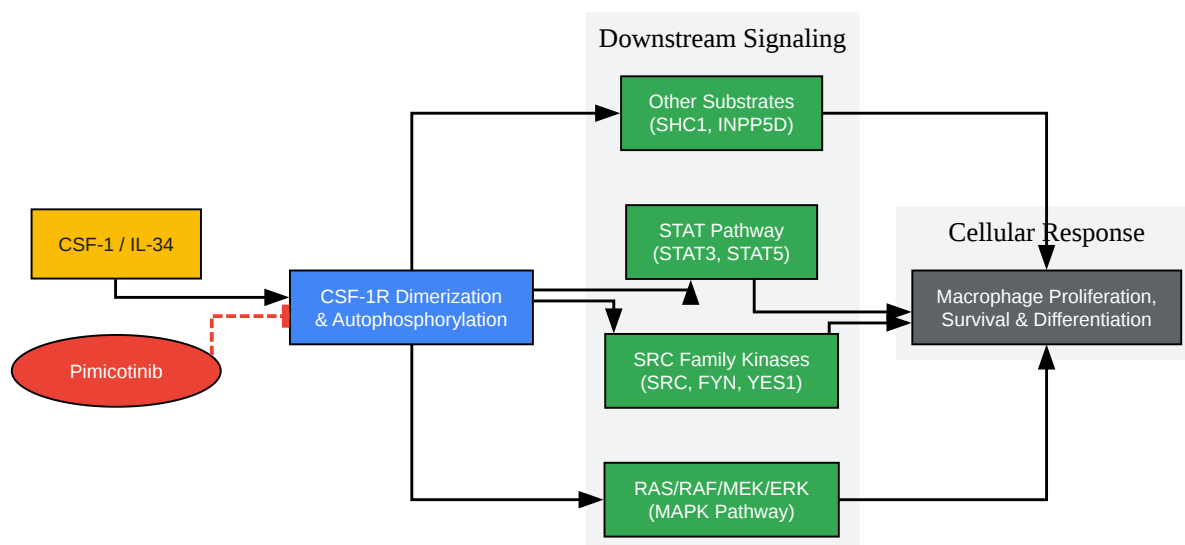
Pimicotinib is a novel therapeutic agent developed by Abbisko Therapeutics designed to inhibit the CSF-1R signaling pathway.[1][2] This pathway is fundamental for the survival, proliferation, and differentiation of macrophages and their precursors.[5][6] In diseases like TGCT, the overexpression of the CSF-1 ligand leads to the accumulation of CSF-1R-expressing cells of the macrophage lineage, driving tumor growth.[6][7][8] Pimicotinib's high selectivity for CSF-1R aims to provide a targeted therapeutic approach with a favorable safety profile.[2][7] The U.S. FDA has granted it Breakthrough Therapy Designation for the treatment of TGCT patients whose condition is not amenable to surgery.[1][9]

Mechanism of Action: Modulating Macrophage Function

Upon oral administration, pimicotinib targets and binds to CSF-1R, a receptor tyrosine kinase. [10] This binding blocks the activation of the receptor by its ligands, CSF-1 and IL-34, thereby inhibiting downstream signaling cascades. [10][11] The inhibition of CSF-1R-mediated signaling disrupts the activities of tumor-associated macrophages (TAMs) and myeloid-derived suppressor cells (MDSCs), which are key components of the tumor microenvironment that promote immune suppression. [5][10] By modulating these macrophage populations, pimicotinib is thought to enhance anti-tumor T-cell immune responses and inhibit the proliferation of tumor cells. [10]

The CSF-1R Signaling Pathway

The binding of CSF-1 or IL-34 to CSF-1R induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain. This activation initiates a cascade of downstream signaling events, including the activation of the MAP kinases MAPK1/ERK2 and MAPK3/ERK1, as well as SRC family kinases. [11] The activated receptor also promotes the activation of STAT family members and the tyrosine phosphorylation of SHC1 and INPP5D/SHIP-1. [11] Pimicotinib effectively blocks these signaling events.



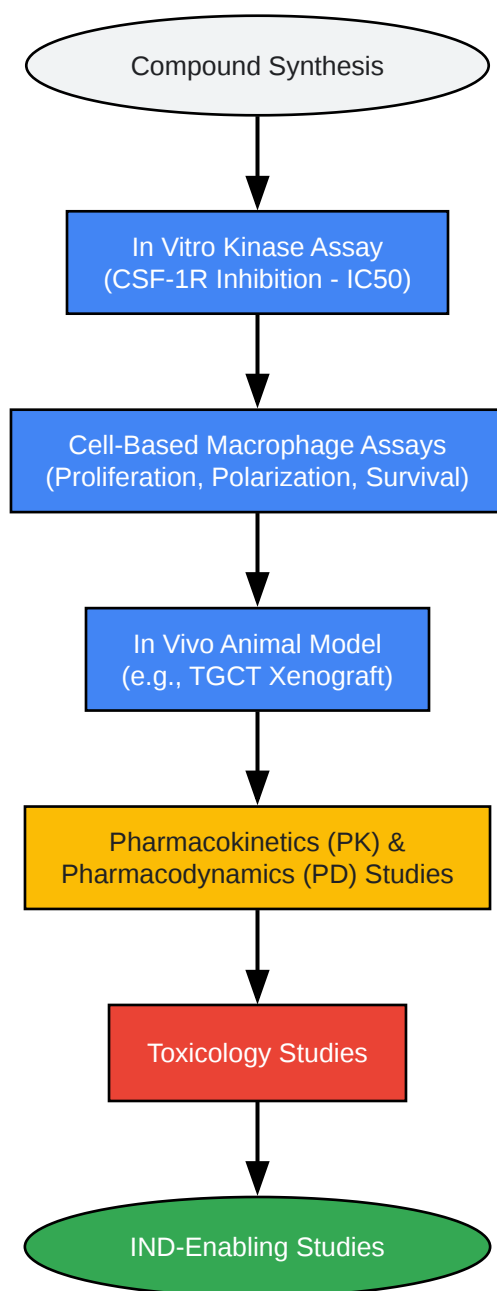
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Caption: Pimicotinib inhibits the CSF-1R signaling cascade.

Experimental Protocols

Preclinical Evaluation Workflow (Generalized)

The preclinical assessment of a CSF-1R inhibitor like pimicotinib typically involves a multi-stage process to determine its potency, selectivity, and in vivo efficacy.



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Caption: Generalized preclinical workflow for a CSF-1R inhibitor.

- In Vitro Kinase Inhibition Assays:
 - Objective: To determine the direct inhibitory activity of pimicotinib on CSF-1R kinase activity.

- Methodology: A typical assay, such as an ADP-Glo® Kinase Assay, would be used.^[7] This involves incubating recombinant human CSF-1R kinase domain with a substrate (e.g., poly-Glu,Tyr) and ATP in the presence of varying concentrations of pimicotinib. The amount of ADP produced, which is proportional to kinase activity, is measured via a luminescence-based method. The IC50 value, representing the concentration of pimicotinib required to inhibit 50% of the kinase activity, is then calculated.
- Cell-Based Macrophage Functional Assays:
 - Objective: To assess the effects of pimicotinib on macrophage biology.
 - Methodology:
 - Macrophage Isolation and Culture: Primary human monocytes (CD14+) are isolated from peripheral blood mononuclear cells (PBMCs) and differentiated into macrophages in vitro using M-CSF.^{[12][13]}
 - Proliferation/Survival Assay: Differentiated macrophages are treated with various concentrations of pimicotinib. Cell viability is assessed using methods like MTT or CellTiter-Glo assays to determine the effect on macrophage survival and proliferation.
 - Polarization Assay: Macrophages are polarized towards an M1 (pro-inflammatory) or M2 (pro-tumoral) phenotype using specific cytokine cocktails (e.g., IFN- γ /LPS for M1, IL-4 for M2). The effect of pimicotinib on this polarization is measured by analyzing the expression of characteristic surface markers (e.g., CD86 for M1, CD163/CD206 for M2) via flow cytometry or by measuring cytokine secretion (e.g., TNF- α for M1, IL-10 for M2) using ELISA.^{[12][13][14]}
- In Vivo Efficacy in Animal Models:
 - Objective: To evaluate the anti-tumor efficacy of pimicotinib in a living organism.
 - Methodology: A patient-derived tumor xenograft (PDX) model for TGCT can be utilized.^[10]
 - Model Establishment: Fresh TGCT tumor tissue from patients is surgically implanted into immunocompromised mice (e.g., athymic nude mice).

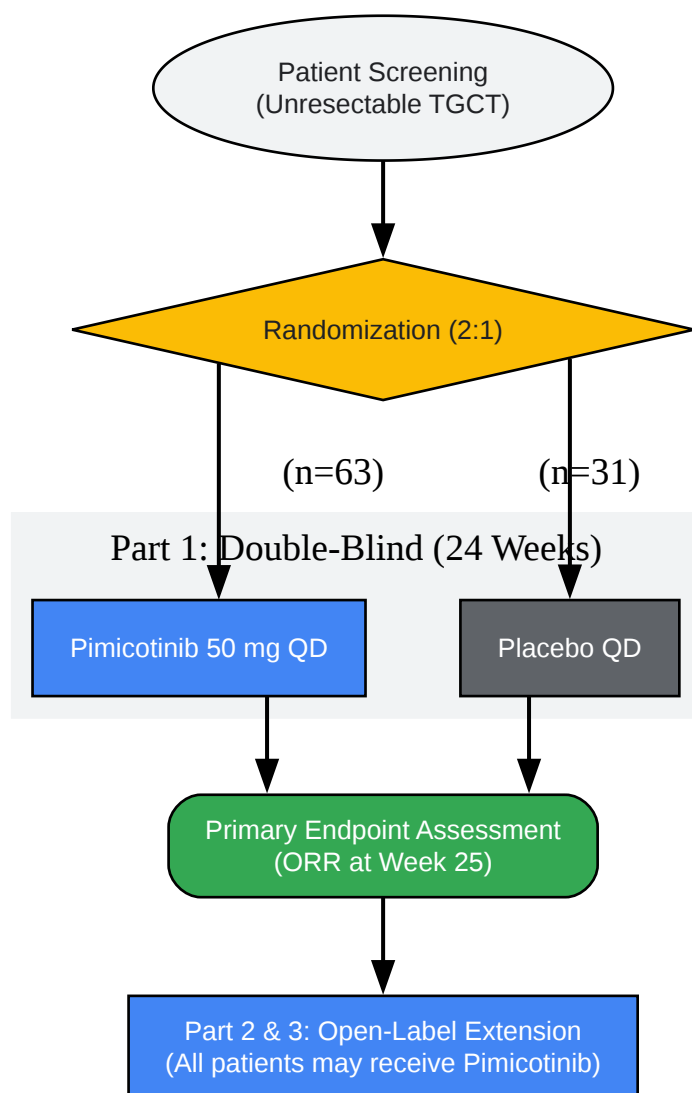
- Treatment: Once tumors are established, mice are randomized to receive either vehicle control or oral doses of pimicotinib.
- Efficacy Assessment: Tumor volume is measured regularly. At the end of the study, tumors are excised for histological analysis and to assess the density of macrophages (e.g., via CD163 staining).

Clinical Trial Protocols

Pimicotinib has been extensively studied in clinical trials for TGCT. The core methodologies for the pivotal trials are summarized below.

- Phase 1b Study (NCT04192344):
 - Objective: To evaluate the safety, tolerability, pharmacokinetics (PK), and preliminary anti-tumor activity of pimicotinib in patients with advanced solid tumors, including a cohort with TGCT not amenable to surgery.[\[14\]](#)
 - Design: An open-label, multi-center dose-escalation and expansion study.
 - Patient Population: Patients with histologically confirmed TGCT not amenable to surgical resection.
 - Intervention: Pimicotinib administered orally once daily (QD) at doses including 25 mg and 50 mg.[\[14\]](#)
 - Primary Endpoints: Incidence of dose-limiting toxicities and adverse events.
 - Secondary Endpoints: Objective Response Rate (ORR) per RECIST 1.1, duration of response (DOR), and pharmacokinetic parameters.[\[14\]](#)
- Phase 3 MANEUVER Study (NCT05804045):
 - Objective: To assess the efficacy and safety of pimicotinib in patients with TGCT not amenable to surgical resection.[\[7\]](#)[\[15\]](#)
 - Design: A global, randomized, double-blind, placebo-controlled, three-part study.[\[15\]](#)

- Part 1 (Double-Blind): Patients randomized 2:1 to receive either pimicotinib 50 mg QD or a matching placebo for 24-25 weeks.[\[7\]](#)[\[15\]](#)
- Part 2 (Open-Label): Eligible patients continue treatment in an open-label expansion.
- Part 3 (Open-Label Extension): Long-term safety follow-up.
- Patient Population: Adults with histologically confirmed, unresectable TGCT, with measurable disease and symptomatic disease meeting minimum thresholds for stiffness and pain.[\[15\]](#)
- Primary Endpoint: ORR at Week 25, assessed by a blinded independent review committee (BIRC) per RECIST v1.1.[\[7\]](#)
- Key Secondary Endpoints: Mean change from baseline in range of motion (ROM), worst stiffness (NRS), worst pain (BPI), physical function (PROMIS-PF), and ORR by tumor volume score (TVS).[\[7\]](#)



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Caption: Workflow of the Phase 3 MANEUVER clinical trial.

Quantitative Data Presentation

The clinical development program for pimicotinib in TGCT has yielded significant quantitative data demonstrating its efficacy and safety.

Table 1: Efficacy Results from Phase 1b TGCT Cohort

Endpoint	50 mg QD (n=31)	25 mg QD (n=10)
ORR (RECIST 1.1, by IRC)	77.4%	40%
Complete Response (CR)	2	1
Median Duration of Response (DOR)	Not Reached	Not Reached
Avg. Improvement in Knee Flexion (Wk 13)	+30.2 degrees	+4.8 degrees
Data as of December 31, 2022. [14]		

Table 2: Efficacy Results from Phase 3 MANEUVER Trial (Part 1 at Week 25)

Endpoint	Pimicotinib 50 mg QD (n=63)	Placebo (n=31)	p-value
Primary Endpoint			
ORR (RECIST 1.1, by BIRC)	54.0%	3.2%	<0.0001
Key Secondary Endpoints			
ORR (Tumor Volume Score, by BIRC)	61.9%	3.2%	<0.0001
Mean Change in Worst Stiffness (NRS)	-3.00	-0.57	<0.0001
Mean Change in Worst Pain (BPI)	-2.32	-0.23	<0.0001
Mean Change in Active Range of Motion (ROM)	+15.64	-0.07	0.0003
Mean Change in Physical Function (PROMIS-PF)	+5.63	+2.23	0.0074
Data from the double-blind Part 1 of the study. [7] [13] [16]			

Table 3: Long-Term Efficacy from MANEUVER Trial (Pimicotinib Arm)

Endpoint	Result (n=63)
ORR (RECIST 1.1, by BICR)	76.2%
Complete Response (CR)	6.3%
Partial Response (PR)	69.8%
Stable Disease (SD)	19.0%
6-Month Duration of Response (DOR) Rate	98%
12-Month Duration of Response (DOR) Rate	92%
Data at a median follow-up of 14.3 months.[17]	

Table 4: Safety and Tolerability from Phase 3 MANEUVER Trial (Pimicotinib Arm)

Adverse Event Profile	Pimicotinib 50 mg QD (n=63)
TEAEs leading to Treatment Discontinuation	1.6% (n=1)
TEAEs leading to Dose Reduction	7.9% (n=5)
Evidence of Cholestatic Hepatotoxicity	None
TEAEs: Treatment-Emergent Adverse Events.[7] [13]	

Conclusion

Pimicotinib hydrochloride is a potent and selective CSF-1R inhibitor that has demonstrated a clear mechanism of action involving the modulation of macrophage function. Preclinical methodologies typical for kinase inhibitors have likely established its foundational profile, which has been substantiated by robust and consistent data from Phase 1b and Phase 3 clinical trials in TGCT. The significant improvements in tumor response, pain, stiffness, and physical function, coupled with a manageable safety profile, underscore the therapeutic potential of pimicotinib as a targeted agent for macrophage-driven diseases.[16][17] Its efficacy in TGCT provides a strong rationale for exploring its utility in other indications where CSF-1R-dependent macrophages play a key pathological role.

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